molecular formula C27H30ClNO2 B11181512 3'-Benzyl-9'-chloro-4,4-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

3'-Benzyl-9'-chloro-4,4-dimethyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione

Cat. No.: B11181512
M. Wt: 436.0 g/mol
InChI Key: WGENJQBZVYXURO-UHFFFAOYSA-N
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Description

3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclohexane ring fused with a pyridoquinoline system, which is further substituted with benzyl, chloro, and dimethyl groups. Such structural complexity often imparts significant biological and chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclohexane ring, followed by the construction of the pyridoquinoline core. Key steps may include:

    Cyclization Reactions: Formation of the cyclohexane ring through cyclization of appropriate precursors.

    Spirocyclization: Introduction of the spiro linkage to connect the cyclohexane and pyridoquinoline rings.

    Substitution Reactions: Incorporation of benzyl, chloro, and dimethyl groups through electrophilic aromatic substitution or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione can undergo various chemical reactions, including:

    Oxidation: Conversion of specific functional groups to higher oxidation states.

    Reduction: Reduction of the chloro group to a corresponding hydrocarbon.

    Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or chloro positions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Utilizing reagents like sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce hydrocarbons or alcohols.

Scientific Research Applications

3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar pyridoquinoline core but different substituents.

    Spirocyclic Compounds: Molecules featuring a spiro linkage between two rings.

    Benzyl-Substituted Compounds: Compounds with a benzyl group attached to a heterocyclic core.

Uniqueness

3’-Benzyl-9’-chloro-4,4-dimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is unique due to its specific combination of structural features, which may impart distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H30ClNO2

Molecular Weight

436.0 g/mol

IUPAC Name

3-benzyl-9-chloro-5',5'-dimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione

InChI

InChI=1S/C27H30ClNO2/c1-26(2)16-24(30)27(25(31)17-26)15-20-8-9-21(28)14-22(20)29-11-10-19(13-23(27)29)12-18-6-4-3-5-7-18/h3-9,14,19,23H,10-13,15-17H2,1-2H3

InChI Key

WGENJQBZVYXURO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2(CC3=C(C=C(C=C3)Cl)N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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